

Cladosporide D: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Cladosporide D	
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An In-depth Overview of the Fungal Macrolide from Cladosporium sp. FT-0012

Introduction

Cladosporide D is a 12-membered macrolide antibiotic produced by the fungus Cladosporium sp. FT-0012.[1][2] As a member of the diverse polyketide class of natural products,

Cladosporide D has demonstrated notable antifungal activity, positioning it as a compound of interest for further investigation in the development of novel anti-infective agents.[1][2] The genus Cladosporium is a well-documented source of a wide array of bioactive secondary metabolites, including polyketides, alkaloids, steroids, and terpenoids, which exhibit cytotoxic, antibacterial, antiviral, and antifungal properties.[1][2] This technical guide provides a comprehensive overview of Cladosporide D, including its producing organism, physicochemical properties, biological activity, detailed experimental protocols for its production and evaluation, and a proposed mechanism of action involving key signaling pathways.

The Producing Organism: Cladosporium sp. FT-0012

Cladosporium sp. FT-0012 is the fungal strain responsible for the production of **Cladosporide D**.[1][2] The genus Cladosporium encompasses a ubiquitous group of ascomycete fungi found in a wide range of terrestrial and marine environments. These fungi are known for their metabolic versatility, which enables them to produce a rich diversity of secondary metabolites.



The production of bioactive compounds by Cladosporium species is influenced by various factors, including the composition of the culture medium and the fermentation conditions.

Physicochemical Properties of Cladosporide D

Cladosporide D is structurally defined as (E)-2-dodecen-5-hydroxy-11-olide-4-one. It is a 12-membered macrolide, a class of compounds characterized by a large lactone ring.

Property	Value
Molecular Formula	C12H18O4
Molecular Weight	226.27 g/mol
CAS Number	371229-61-7
Canonical SMILES	CC1CCCCC(C(=0)C=CC(=0)O1)O

Biological Activity of Cladosporide D

Cladosporide D has demonstrated significant antifungal activity against specific fungal pathogens. The following table summarizes the available quantitative data on its bioactivity.

Target Organism	Assay Type	Activity Metric	Value	Reference
Pyricularia oryzae	Antifungal Susceptibility	IC50	0.15 μg/mL	[2]
Mucor racemosus	Antifungal Susceptibility	IC50	29 μg/mL	[2]

Experimental Protocols

The following sections detail plausible experimental methodologies for the fermentation of Cladosporium sp. FT-0012, the isolation and purification of **Cladosporide D**, and antifungal susceptibility testing. These protocols are based on established methods for fungal secondary metabolite research, as specific details for **Cladosporide D** are not fully available in the public domain.



Fermentation of Cladosporium sp. FT-0012

This protocol describes a typical submerged fermentation process for the production of secondary metabolites from a Cladosporium species.

1. Media Preparation:

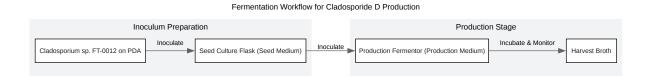
- Seed Medium (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, 3 g malt extract, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O. Adjust pH to 6.0 before autoclaving.
- Production Medium (per liter): 50 g soluble starch, 10 g glucose, 10 g peptone, 5 g yeast extract, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O, 0.5 g NaCl. Adjust pH to 6.5 before autoclaving.

2. Inoculum Development:

- Aseptically transfer a mycelial plug of Cladosporium sp. FT-0012 from a potato dextrose agar
 (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium.
- Incubate at 28°C on a rotary shaker at 180 rpm for 3-4 days to generate a seed culture.

3. Production Fermentation:

- Inoculate a 2 L Erlenmeyer flask containing 500 mL of production medium with 5% (v/v) of the seed culture.
- Incubate at 28°C on a rotary shaker at 180 rpm for 7-10 days. Monitor the production of Cladosporide D by analytical HPLC.



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Fermentation Workflow

Isolation and Purification of Cladosporide D

This protocol outlines a multi-step procedure for the isolation and purification of **Cladosporide D** from the fermentation broth.

- 1. Extraction:
- Centrifuge the fermentation broth to separate the mycelium from the supernatant.
- Extract the supernatant three times with an equal volume of ethyl acetate.
- Combine the organic extracts and evaporate to dryness under reduced pressure to yield a crude extract.
- 2. ODS Column Chromatography:
- Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
- Apply the adsorbed sample to an octadecylsilyl (ODS) silica gel column pre-equilibrated with water.
- Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
- Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing Cladosporide D.
- 3. Preparative High-Performance Liquid Chromatography (HPLC):
- Pool the fractions containing **Cladosporide D** and concentrate them.
- Purify the concentrated sample using a preparative HPLC system.
- Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile in water.

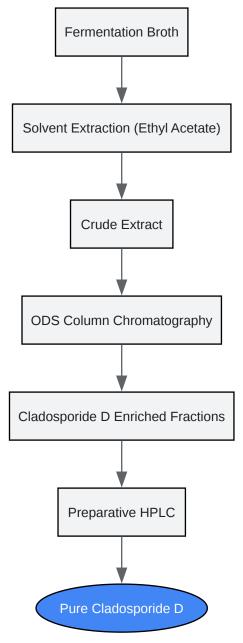


• Flow Rate: 10 mL/min.

Detection: UV at 210 nm.

 Collect the peak corresponding to Cladosporide D and verify its purity by analytical HPLC and mass spectrometry.

Isolation and Purification Workflow for Cladosporide D



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Isolation and Purification Workflow

Antifungal Susceptibility Testing

This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and subsequently the IC₅₀ of **Cladosporide D**.

- 1. Inoculum Preparation:
- Culture Pyricularia oryzae and Mucor racemosus on PDA plates until sufficient sporulation is observed.
- Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
- Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.
- 2. Broth Microdilution Assay:
- Prepare a stock solution of **Cladosporide D** in dimethyl sulfoxide (DMSO).
- In a 96-well microtiter plate, perform serial two-fold dilutions of Cladosporide D in RPMI-1640 medium to achieve a range of final concentrations.
- Add the prepared fungal spore suspension to each well.
- Include a positive control (fungal suspension without the compound) and a negative control (medium only).
- Incubate the plates at 28°C for 48-72 hours.
- 3. Determination of IC50:
- Measure the optical density (OD) at 600 nm using a microplate reader.
- Calculate the percentage of growth inhibition for each concentration relative to the positive control.



• Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action and Signaling Pathway Modulation

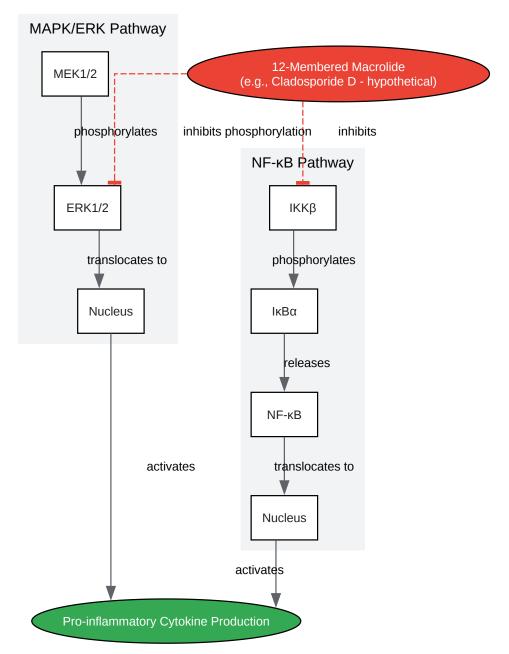
The precise antifungal mechanism of action for 12-membered macrolides like **Cladosporide D** is not yet fully elucidated. Unlike polyene macrolides that target ergosterol in the fungal cell membrane, smaller macrolides may have different intracellular targets.

Interestingly, studies on other 12-membered macrolides have revealed immunomodulatory effects. For instance, a novel non-antibiotic 12-membered macrolide has been shown to suppress cytokine production by inhibiting the phosphorylation of IKKβ and IκBα, which are key components of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound also influenced the Extracellular signal-regulated kinase (ERK1/2) pathway, part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

While these findings are not directly from studies on **Cladosporide D**, they suggest a plausible hypothesis that in addition to its direct antifungal activity, **Cladosporide D** may also modulate host immune responses through these critical signaling pathways. The inhibition of proinflammatory signaling could be a valuable therapeutic attribute.



Proposed Immunomodulatory Signaling Pathway Inhibition by a 12-Membered Macrolide



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Proposed Signaling Pathway Modulation

Conclusion



Cladosporide D, a 12-membered macrolide from Cladosporium sp. FT-0012, represents a promising scaffold for the development of new antifungal agents. Its potent activity against Pyricularia oryzae, a significant plant pathogen, suggests potential applications in agriculture. Furthermore, the possibility of immunomodulatory effects through the inhibition of NF-κB and ERK signaling pathways warrants further investigation for its therapeutic potential in infectious diseases. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to further explore the production, purification, and biological activities of this intriguing natural product. Future studies should focus on elucidating the specific antifungal mechanism of action of Cladosporide D and confirming its effects on eukaryotic signaling pathways.

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